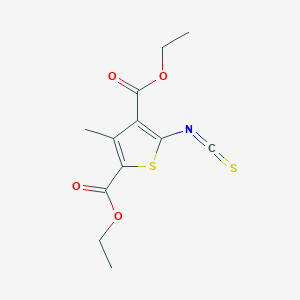
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like thiophosgene .
化学反应分析
Types of Reactions
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as thioureas and carbamates can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides and sulfones.
Reduction Products: Reduction can yield thiols and other reduced sulfur-containing compounds.
科学研究应用
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules . This can lead to the formation of covalent bonds with proteins and other biomolecules, thereby inhibiting their function . The thiophene ring also plays a role in stabilizing the compound and facilitating its interaction with molecular targets .
相似化合物的比较
Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the isothiocyanate group, making it less reactive in certain substitution reactions.
Diethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate: Contains a chlorine atom instead of an isothiocyanate group, leading to different reactivity and applications.
Uniqueness
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for specific interactions with nucleophiles . This makes it particularly valuable in research applications involving enzyme inhibition and protein labeling .
属性
IUPAC Name |
diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAQPYSIISVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)
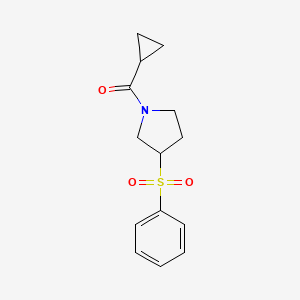
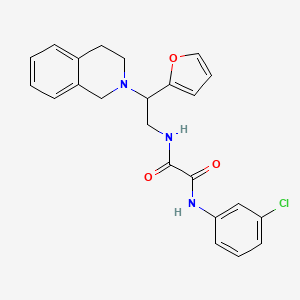
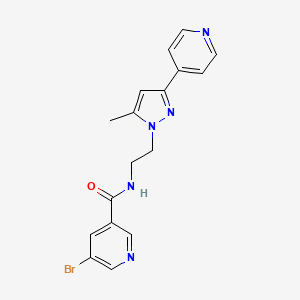
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)
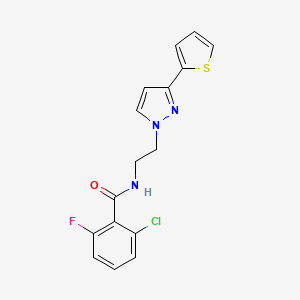
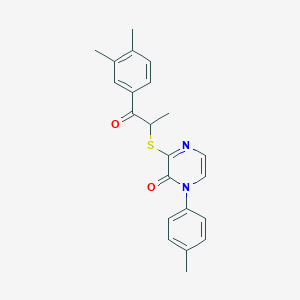
![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)
![N-(3,5-dimethoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2568722.png)
![3-(4-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2568723.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2568726.png)
![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)
